Hexanoic acid, 6-chloro-2-oxo-, propyl ester
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Overview
Description
Hexanoic acid, 6-chloro-2-oxo-, propyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by its molecular structure, which includes a hexanoic acid backbone with a chlorine atom and an oxo group attached, and a propyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-chloro-2-oxo-, propyl ester typically involves the esterification of hexanoic acid derivatives. One common method is the reaction of hexanoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-chloro-2-oxo-, propyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexanoic acid and propanol.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Hexanoic acid and propanol.
Reduction: Hexanol.
Substitution: Various substituted hexanoic acid derivatives.
Scientific Research Applications
Hexanoic acid, 6-chloro-2-oxo-, propyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-chloro-2-oxo-, propyl ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release hexanoic acid, which may interact with biological pathways. The chlorine atom and oxo group can also participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, propyl ester: Lacks the chlorine and oxo groups, resulting in different reactivity and applications.
Hexanoic acid, 2-oxo-, propyl ester: Similar structure but without the chlorine atom.
Hexanoic acid, 6-chloro-, propyl ester: Similar structure but without the oxo group.
Uniqueness
Hexanoic acid, 6-chloro-2-oxo-, propyl ester is unique due to the presence of both the chlorine atom and the oxo group, which confer distinct chemical properties and reactivity. These functional groups make it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
62123-49-3 |
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Molecular Formula |
C9H15ClO3 |
Molecular Weight |
206.66 g/mol |
IUPAC Name |
propyl 6-chloro-2-oxohexanoate |
InChI |
InChI=1S/C9H15ClO3/c1-2-7-13-9(12)8(11)5-3-4-6-10/h2-7H2,1H3 |
InChI Key |
PGOWMANCUMPOFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(=O)CCCCCl |
Origin of Product |
United States |
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